2-Azidopropionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

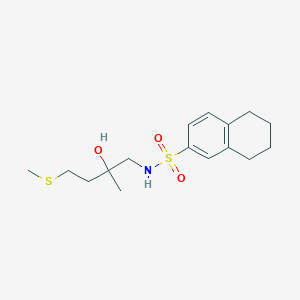

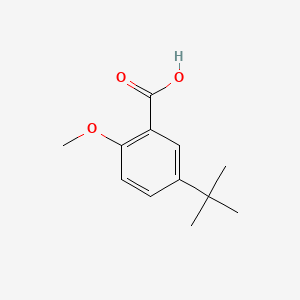

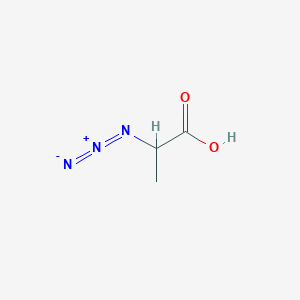

2-Azidopropanoic acid, also known as 2-Azidopropionic acid, is a chemical compound with the molecular formula C3H5N3O2 . It has an average mass of 115.091 Da and a Monoisotopic mass of 115.038177 Da .

Molecular Structure Analysis

The molecular structure of 2-Azidopropanoic acid consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Azidopropanoic acid include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 5 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no Rule of 5 violations . Its ACD/LogP is 0.18, ACD/LogD (pH 5.5) is -1.79, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -3.06, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00 . Its polar surface area is 50 Å2 .

科学的研究の応用

Synthesis of N-acetyldehydro-α-amino acids

2-Azidopropionic acid has been utilized in the synthesis of N-acetyldehydro-α-amino acids. This process involves the conversion of 2-azidocarboxylic acid esters to N-acetyldehydro-α-amino acid esters via catalytic reactions. This methodology is significant for preparing amino acids and their derivatives with high optical yield, highlighting its importance in synthetic chemistry (Effenberger & Beisswenger, 1982).

Development of Hemoglobin Oxygen Affinity Decreasing Agents

Research involving this compound derivatives has led to the development of novel hemoglobin oxygen affinity decreasing agents. These agents are structurally related to antilipidemic drugs and have potential applications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemic conditions, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Preparation of 2,3-Diaminopropionate

This compound has been employed in the preparation of 2,3-diaminopropionate. This process involves the ring-opening reaction of aziridine-2-carboxylate with an azide nucleophile under specific conditions, demonstrating its utility in synthesizing orthogonally protected diaminopropionates (Kim et al., 2005).

Role in Metabolic Chiral Inversion and Dispositional Enantioselectivity

Studies on 2-arylpropionic acids, a group related to this compound, have explored their unique metabolic chiral inversion from the inactive R(-)-isomers to the active S(+)-antipodes. This phenomenon has significant implications for the development and use of safer and more effective drugs in this class, affecting various aspects of drug disposition including oxidative metabolism and glucuronidation (Caldwell, Hutt, & Fournel‐Gigleux, 1988).

Cloning and Expression of Enzymes for Drug Metabolism

Research has been conducted on the molecular cloning and expression of enzymes involved in the metabolism of 2-arylpropionic acid derivatives, including this compound. These studies are crucial for understanding the biochemistry of drug transformation and have implications for lipid metabolism (Reichel et al., 1997).

作用機序

Target of Action

The primary target of 2-Azidopropionic acid is compounds containing alkyne groups . The terminal azide group of this compound allows it to conjugate with these compounds .

Mode of Action

This compound interacts with its targets through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This interaction allows this compound to be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .

Biochemical Pathways

It’s known that azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, drug discovery, and materials science .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its ability to conjugate with compounds containing alkyne groups, it’s likely that this compound could modify the structure and function of these compounds .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

生化学分析

Biochemical Properties

It is known that this compound can participate in various chemical reactions such as hydrolysis, reduction, and oxidation . It has good reactivity and can interact with various functional groups

Cellular Effects

The cellular effects of 2-Azidopropionic acid are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, propionic acid, a related compound, has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast

Temporal Effects in Laboratory Settings

It has been reported that 3-Azidopropionic acid, a related compound, has good stability and can maintain stability in a wide range of pH values .

Metabolic Pathways

It is known that 2-oxocarboxylic acids, which include related compounds, are involved in various metabolic pathways, including glycolysis, the Wood–Werkman cycle, and amino acid metabolism .

特性

IUPAC Name |

2-azidopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBLPHVIQXLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)

![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)